molecular formula C7H15NO B13469396 5-Isopropyltetrahydrofuran-3-amine

5-Isopropyltetrahydrofuran-3-amine

Katalognummer: B13469396
Molekulargewicht: 129.20 g/mol
InChI-Schlüssel: IGFNFHKCSSWOFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Isopropyltetrahydrofuran-3-amine: is an organic compound that belongs to the class of amines It is characterized by a tetrahydrofuran ring substituted with an isopropyl group and an amine group at the 3rd position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyltetrahydrofuran-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of a suitable tetrahydrofuran derivative with an amine source.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as distillation or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Isopropyltetrahydrofuran-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while substitution reactions can produce various substituted tetrahydrofuran derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry: In organic synthesis, 5-Isopropyltetrahydrofuran-3-amine serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various functionalization reactions .

Biology and Medicine: Its amine group is a key functional group in many bioactive molecules, making it a valuable intermediate in drug discovery .

Industry: In the industrial sector, this compound is used in the production of polymers, catalysts, and other materials. Its unique properties make it suitable for applications in materials science, including the development of advanced materials and coatings .

Wirkmechanismus

The mechanism of action of 5-Isopropyltetrahydrofuran-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. This interaction can modulate biochemical pathways and cellular processes, making the compound useful in therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5-Isopropyltetrahydrofuran-3-amine is unique due to the presence of both the tetrahydrofuran ring and the amine group. This combination imparts distinct chemical and physical properties, making it versatile for various applications in synthesis, medicinal chemistry, and materials science .

Eigenschaften

Molekularformel

C7H15NO

Molekulargewicht

129.20 g/mol

IUPAC-Name

5-propan-2-yloxolan-3-amine

InChI

InChI=1S/C7H15NO/c1-5(2)7-3-6(8)4-9-7/h5-7H,3-4,8H2,1-2H3

InChI-Schlüssel

IGFNFHKCSSWOFH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1CC(CO1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.